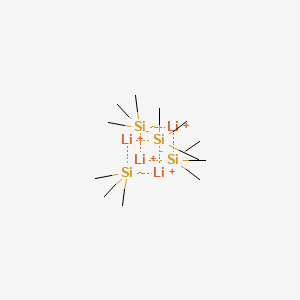
Trimethylsilyllithium tetramer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyllithium tetramer is an organolithium compound with the molecular formula C₁₂H₃₆Li₄Si₄. It is a tetrameric structure, meaning it consists of four trimethylsilyllithium units. This compound is of significant interest in organometallic chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyllithium tetramer can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:
4Li+4(CH3)3SiCl→(CH3)3SiLi4+4LiCl
The reaction is usually carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyllithium tetramer undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-lithium bonds.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new organolithium compounds.
Decomposition Reactions: It can decompose under certain conditions to form lithium hydride and trimethylsilyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous solvents such as THF or diethyl ether under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with halides can produce new organolithium compounds .
Aplicaciones Científicas De Investigación
Trimethylsilyllithium tetramer has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form carbon-lithium bonds, which are crucial intermediates in many synthetic pathways.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which trimethylsilyllithium tetramer exerts its effects involves the formation of highly reactive carbon-lithium bonds. These bonds can undergo various transformations, leading to the formation of new compounds. The reactivity of the compound is influenced by its tetrameric structure, which can affect the stability and reactivity of the lithium-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylmethyllithium: Similar in structure but with different reactivity and applications.
Trimethylsilylsodium: Another organometallic compound with different properties and uses.
Trimethylsilylpotassium: Similar in structure but with distinct reactivity patterns.
Uniqueness
Trimethylsilyllithium tetramer is unique due to its tetrameric structure, which imparts distinct reactivity and stability compared to its monomeric or dimeric counterparts. This uniqueness makes it a valuable reagent in various chemical transformations and applications.
Propiedades
Número CAS |
18000-27-6 |
|---|---|
Fórmula molecular |
C12H36Li4Si4 |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
tetralithium;trimethylsilanide |
InChI |
InChI=1S/4C3H9Si.4Li/c4*1-4(2)3;;;;/h4*1-3H3;;;;/q4*-1;4*+1 |
Clave InChI |
QKTUDZCVMNNQNM-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C[Si-](C)C.C[Si-](C)C.C[Si-](C)C.C[Si-](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















